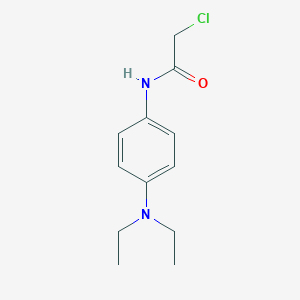

2-Chloro-N-(4-(diethylamino)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-(4-(diethylamino)phenyl)acetamide is an organic compound with a molecular formula of C12H17ClN2O. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a diethylamino group, and an acetamide group attached to a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide typically involves the reaction of 4-diethylaminoaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(4-(diethylamino)phenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted amides or thiol derivatives.

Oxidation Reactions: N-oxides are the primary products.

Reduction Reactions: Amines are the major products formed.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that 2-Chloro-N-(4-(diethylamino)phenyl)acetamide exhibits significant antimicrobial properties.

- Case Study : In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for these bacteria was found to be lower than that of related compounds, indicating enhanced potency due to the diethylamino substitution.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

Anticancer Potential

The compound has also been investigated for its anticancer properties.

- Case Study : In studies involving human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), this compound was found to inhibit cell proliferation effectively. Apoptosis assays indicated that it induces programmed cell death in these cancer cells through disruption of mitochondrial function.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| A549 | 15 |

Pharmaceutical Development

Due to its biological activity, this compound is being explored in pharmaceutical development for potential therapeutic uses.

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors involved in inflammatory pathways. Preliminary findings suggest interactions with cyclooxygenase enzymes, which are critical in inflammation.

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings:

- Corrosion Inhibition : The compound has been employed as a corrosion inhibitor in metalworking fluids due to its ability to form protective films on metal surfaces, thereby reducing oxidation rates.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The diethylamino group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-N-(4-dimethylamino-phenyl)-acetamide

- 2-Chloro-N-(4-methoxy-phenyl)-acetamide

- 2-Chloro-N-(4-ethylamino-phenyl)-acetamide

Uniqueness

2-Chloro-N-(4-(diethylamino)phenyl)acetamide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.

Biologische Aktivität

2-Chloro-N-(4-(diethylamino)phenyl)acetamide, also known by its chemical formula C13H18ClN, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 125983-31-5

- Molecular Weight : 239.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound exhibits properties that may influence neurotransmitter systems and cellular signaling pathways.

Potential Mechanisms:

- Neurotransmitter Modulation : The diethylamino group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.

- Inhibition of Enzymatic Activity : Some studies indicate that compounds with similar structures can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Anticancer Activity

Recent studies have explored the anticancer potential of phenylacetamides, including derivatives like this compound. Research has shown that these compounds can exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study evaluating the cytotoxic effects of phenylacetamide derivatives demonstrated that compounds similar to this compound inhibited cell proliferation in glioblastoma and breast cancer cell lines at nanomolar concentrations. Morphological changes indicative of apoptosis were observed, suggesting a mechanism involving programmed cell death .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into similar compounds has indicated effectiveness against various bacterial strains and fungi.

- Research Findings : In vitro studies have shown that related phenylacetamides possess antifungal and antibacterial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 125983-31-5 |

| Molecular Weight | 239.75 g/mol |

| Anticancer Activity | Cytotoxic against glioblastoma and breast cancer cells |

| Antimicrobial Activity | Effective against various bacterial strains |

Eigenschaften

IUPAC Name |

2-chloro-N-[4-(diethylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-3-15(4-2)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMFUUOPDUHKBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.